N-[4-(3-phenylpropoxy)phenyl]acetamide
Description
N-[4-(3-phenylpropoxy)phenyl]acetamide is an acetamide derivative featuring a phenylpropoxy group at the para position of the phenyl ring. The compound’s structure combines a lipophilic 3-phenylpropoxy chain with the acetamide pharmacophore, which is common in analgesics and anti-inflammatory agents.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-[4-(3-phenylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14(19)18-16-9-11-17(12-10-16)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |
InChI Key |
CABYPDOVXIJHSE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenoxy Acetamide Derivatives
Compounds such as N-(4-sulfamoylphenyl)acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) () exhibit analgesic and anti-hypernociceptive activities. Key differences:
Substituted Phenyl Acetamides
Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide (4) and N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5) () are photodegradation products of paracetamol. Comparisons highlight:
- In contrast, the phenylpropoxy chain may prolong half-life due to lipophilicity but could be susceptible to oxidative metabolism .
Piperidine and Carbazole-containing Acetamides
N-{4-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}acetamide () and carbazole derivatives () feature complex heterocyclic moieties. Differences include:
Sulfonamide and Sulfamoyl Derivatives
N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide () and N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide () demonstrate substituent-driven effects:
Halogenated and Trifluoroacetyl Derivatives
Fluorinated compounds like (E)-N-[5-[5-(4-fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide () and N-(3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl)acetamide () highlight:
- Metabolic Stability : Halogens and trifluoroacetyl groups resist enzymatic degradation. The absence of halogens in the target compound may necessitate structural optimization for improved stability .
Data Table: Structural and Functional Comparison
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